molecular formula C11H11NO3 B6603976 Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate CAS No. 206564-04-7

Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate

Cat. No. B6603976
CAS RN: 206564-04-7
M. Wt: 205.21 g/mol
InChI Key: WVGYDOLPZRLJTP-UHFFFAOYSA-N
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Description

Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate, also known as EFPC, is an organic compound that is widely used in scientific research due to its unique properties. EFPC is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 156-159 °C. EFPC has been found to have a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and its potential for use in lab experiments. In

Mechanism of Action

The mechanism of action of Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been suggested that this compound acts as a proton donor, donating a proton to a target molecule and forming a new bond. This mechanism of action is thought to be responsible for the synthesis of a variety of organic compounds from this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been found to have antioxidant and anti-inflammatory properties, and it has been suggested that this compound may have potential applications in the treatment of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, its stability in a variety of solvents, and its ability to act as a proton donor. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential future directions for Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate include its use in the synthesis of a variety of organic compounds, its use as a catalyst in organic synthesis, its potential applications in the treatment of inflammatory diseases, and its potential use as an antioxidant agent. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to determine its potential for use in other areas of scientific research.

Synthesis Methods

Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate with 2-furfuryl alcohol in the presence of a base. This reaction yields a mixture of this compound and ethyl 5-(2-furanyl)-1H-pyrrole-3-carboxylate, which can be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 2-furylmagnesium bromide, the reaction of ethyl acetoacetate with 2-furylmagnesium chloride, and the reaction of ethyl acetoacetate with 2-furylmagnesium iodide.

Scientific Research Applications

Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate is widely used in scientific research due to its unique properties. This compound has been used as a starting material for the synthesis of a variety of organic compounds, including pyrrole-containing heterocyclic compounds, 3-aryl-2-hydroxy-4-oxopyridine-4-carboxylic acids, and 2-furyl-3-hydroxy-4-oxopyridine-4-carboxylic acids. This compound has also been used as a catalyst for the synthesis of 3-aryl-2-hydroxy-4-oxopyridine-4-carboxylic acids and 2-furyl-3-hydroxy-4-oxopyridine-4-carboxylic acids. This compound is also used in the synthesis of a variety of heterocyclic compounds, such as pyrrolo[3,2-b]pyrrole, pyrrolo[3,2-c]pyrrole, and pyrrolo[2,3-b]pyrrole.

properties

IUPAC Name

ethyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-5-8(12-9)10-4-3-7-15-10/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGYDOLPZRLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256340
Record name Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206564-04-7
Record name Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206564-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-furanyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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